

Spectroscopic Characterization of 3,4-Dimethoxybenzaldehyde Oxime: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name:	3,4-Dimethoxybenzaldehyde oxime
CAS No.:	2169-98-4
Cat. No.:	B1336477

[Get Quote](#)

This guide provides an in-depth technical analysis of the spectroscopic properties of **3,4-Dimethoxybenzaldehyde Oxime**. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established chemical principles and comparative analysis with structurally related molecules. The focus is on providing a practical framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

3,4-Dimethoxybenzaldehyde oxime is an organic compound with the chemical formula $C_9H_{11}NO_3$. It is a derivative of 3,4-dimethoxybenzaldehyde, also known as veratraldehyde, a common building block in organic synthesis. The formation of the oxime introduces a new functional group with distinct spectroscopic signatures, which are crucial for its identification and characterization. Understanding these spectroscopic properties is fundamental for quality control, reaction monitoring, and the elucidation of its role in various chemical and pharmaceutical applications.

This guide will present a predicted spectroscopic profile of **3,4-Dimethoxybenzaldehyde oxime**, offering a detailed interpretation of the expected data from 1H NMR, ^{13}C NMR, IR, and

MS analyses. The predictions are grounded in the well-established spectroscopic data of its precursor and analogous benzaldehyde oximes.

Synthesis Protocol

The synthesis of **3,4-Dimethoxybenzaldehyde oxime** is typically achieved through the condensation reaction of 3,4-Dimethoxybenzaldehyde with hydroxylamine. The following is a standard laboratory procedure.

Experimental Protocol: Synthesis of **3,4-Dimethoxybenzaldehyde Oxime**

- **Dissolution:** Dissolve 3,4-Dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
- **Reagent Preparation:** In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium hydroxide or sodium acetate (1.2 equivalents) in water.
- **Reaction:** Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.
- **Heating and Monitoring:** The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of cold water.
- **Isolation and Purification:** The resulting solid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

Spectroscopic Data and Interpretation

Due to the limited availability of direct experimental spectra for **3,4-Dimethoxybenzaldehyde oxime** in public databases, the following sections provide a detailed prediction and interpretation of its spectroscopic data. These predictions are based on the analysis of its structural components and comparison with known data for similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. For **3,4-Dimethoxybenzaldehyde oxime**, the spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the oxime proton, and the hydroxyl proton of the oxime.

Predicted ¹H NMR Data (in CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
H-2	~7.3 - 7.5	d	1H
H-5	~6.9	d	1H
H-6	~7.1 - 7.2	dd	1H
OCH ₃ (C3)	~3.9	s	3H
OCH ₃ (C4)	~3.9	s	3H
CH=NOH	~8.1	s	1H
N-OH	~8.0 - 9.0 (broad)	s	1H

Interpretation:

- Aromatic Protons (H-2, H-5, H-6): The aromatic region will display signals characteristic of a 1,2,4-trisubstituted benzene ring. The electron-donating methoxy groups and the electron-withdrawing oxime group will influence the chemical shifts of these protons. H-5, being ortho to a methoxy group, is expected to be the most shielded (lowest ppm). H-2, being ortho to the oxime group, will be deshielded. H-6 will likely appear as a doublet of doublets due to coupling with both H-2 and H-5.
- Methoxy Protons (OCH₃): The two methoxy groups at positions 3 and 4 are expected to have very similar chemical environments, potentially appearing as a single peak or two closely spaced singlets around 3.9 ppm.[1]

- Oxime Proton (CH=NOH): The proton of the C=N-OH group is significantly deshielded and is expected to appear as a singlet at a downfield chemical shift, typically above 8.0 ppm.
- Hydroxyl Proton (N-OH): The hydroxyl proton of the oxime is acidic and its chemical shift is highly dependent on concentration and solvent. It is expected to appear as a broad singlet, often in the range of 8.0-9.0 ppm, and can exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C=NOH	~148 - 152
C1	~125 - 129
C2	~108 - 112
C3	~149 - 153
C4	~150 - 154
C5	~110 - 114
C6	~120 - 124
OCH ₃ (C3)	~55 - 57
OCH ₃ (C4)	~55 - 57

Interpretation:

- Oxime Carbon (C=NOH): The carbon of the oxime group is expected to have a chemical shift in the range of 148-152 ppm.^[2]
- Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the methoxy groups (C3 and C4) will be the most

downfield in the aromatic region, with predicted shifts above 150 ppm. The ipso-carbon (C1) attached to the oxime group will be in the range of 125-129 ppm. The other aromatic carbons will appear at their characteristic chemical shifts, influenced by the electronic effects of the substituents.[3][4]

- Methoxy Carbons (OCH₃): The carbons of the two methoxy groups are expected to appear as a single peak or two closely spaced peaks in the aliphatic region, typically around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Frequencies

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3600 - 3200 (broad)	O-H	Stretching
~3100 - 3000	C-H (aromatic)	Stretching
~2950 - 2850	C-H (aliphatic)	Stretching
~1640 - 1600	C=N	Stretching
~1600 - 1450	C=C (aromatic)	Stretching
~1275 - 1200	C-O (aryl ether)	Stretching
~960 - 930	N-O	Stretching

Interpretation:

- O-H Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, with the broadening due to hydrogen bonding.[5][6][7]
- C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups will appear just below 3000 cm⁻¹. [5]

- C=N Stretch: The carbon-nitrogen double bond of the oxime will show a characteristic absorption in the range of 1640-1600 cm^{-1} .^{[8][9]}
- Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm^{-1} region are indicative of the aromatic ring.
- C-O Stretch: A strong absorption band between 1275-1200 cm^{-1} is expected for the aryl ether C-O stretching vibrations of the methoxy groups.^[8]
- N-O Stretch: The nitrogen-oxygen single bond of the oxime group typically absorbs in the 960-930 cm^{-1} region.^[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Under electron ionization (EI), **3,4-Dimethoxybenzaldehyde oxime** is expected to undergo characteristic fragmentation.

Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
181	$[M]^+$ (Molecular Ion)
166	$[M - \text{CH}_3]^+$
164	$[M - \text{OH}]^+$
151	$[M - \text{CH}_2\text{O}]^+$
136	$[M - \text{CH}_3 - \text{CH}_2\text{O}]^+$
121	$[\text{C}_7\text{H}_5\text{O}_2]^+$
91	$[\text{C}_7\text{H}_7]^+$

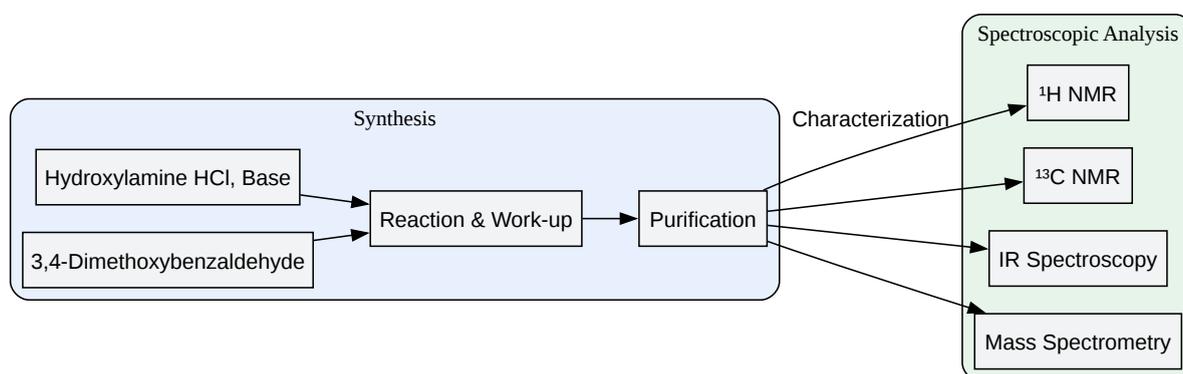
Interpretation:

The molecular ion peak $[M]^+$ is expected at an m/z of 181, corresponding to the molecular weight of the compound. Common fragmentation pathways for aromatic oximes include:

- Loss of a methyl radical (-CH₃): Fragmentation of a methoxy group can lead to a peak at m/z 166.[10]
- Loss of a hydroxyl radical (-OH): Cleavage of the N-O bond can result in a fragment at m/z 164.[11]
- Loss of formaldehyde (-CH₂O): A rearrangement followed by the loss of formaldehyde from a methoxy group could produce a peak at m/z 151.
- Further Fragmentations: Subsequent losses of small neutral molecules or radicals from these initial fragments will lead to other observed peaks in the mass spectrum. The fragmentation pattern can provide valuable structural information.[12][13]

Visualizations

Molecular Structure of 3,4-Dimethoxybenzaldehyde Oxime



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. homework.study.com](https://homework.study.com) [homework.study.com]
- [2. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- [3. che.hw.ac.uk](https://che.hw.ac.uk) [che.hw.ac.uk]
- [4. 13C NMR Chemical Shift](https://sites.science.oregonstate.edu) [sites.science.oregonstate.edu]
- [5. Infrared Spectroscopy](https://www2.chemistry.msu.edu) [www2.chemistry.msu.edu]
- [6. researchgate.net](https://researchgate.net) [researchgate.net]
- [7. cdnsiencepub.com](https://cdnsiencepub.com) [cdnsiencepub.com]
- [8. scribd.com](https://scribd.com) [scribd.com]
- [9. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry](https://niu.edu) [niu.edu]
- [10. cdnsiencepub.com](https://cdnsiencepub.com) [cdnsiencepub.com]
- [11. cdnsiencepub.com](https://cdnsiencepub.com) [cdnsiencepub.com]
- [12. researchgate.net](https://researchgate.net) [researchgate.net]
- [13. benchchem.com](https://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3,4-Dimethoxybenzaldehyde Oxime: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336477#spectroscopic-data-of-3-4-dimethoxybenzaldehyde-oxime-nmr-ir-mass>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com